4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
Description
Historical Context of Trifluoromethylpyrazole Derivatives in Medicinal Chemistry
The historical development of trifluoromethylpyrazole derivatives in medicinal chemistry traces its origins to the pioneering work of Ludwig Knorr, who first synthesized pyrazole compounds in 1883 through the condensation of acetoacetic ester with phenylhydrazine. The term "pyrazole" was coined by Knorr himself, establishing the foundation for what would become one of the most extensively studied heterocyclic systems in pharmaceutical research. The significance of pyrazole derivatives in biological systems was first recognized when 1-pyrazolyl-alanine was isolated from watermelon seeds in 1959, marking the discovery of the first naturally occurring pyrazole compound. This discovery catalyzed intensive research into pyrazole-based pharmaceuticals, leading to the development of numerous clinically significant medications including the anti-inflammatory agent celecoxib, the antipsychotic compound 3-[[4-(4-chlorophenyl)phenyl]methyl]-8-(trifluoromethyl)-2H-pyrazolo[1,5-a]pyrimidin-7-one, and the anti-obesity drug rimonabant.
The introduction of trifluoromethyl groups into pyrazole systems represents a more recent advancement in medicinal chemistry, with the first investigations into trifluoromethyl groups in relation to biological activity conducted by F. Lehmann in 1927. The systematic incorporation of trifluoromethyl substituents into pharmaceutical compounds gained significant momentum in the mid-20th century, particularly following the development of improved synthetic methodologies such as the McLoughlin-Thrower reaction in 1968 and subsequent advances in fluorination chemistry. The pharmaceutical industry's recognition of the unique properties conferred by trifluoromethyl groups, including enhanced metabolic stability, improved lipophilicity, and altered electronic properties, led to their widespread adoption in drug design. Contemporary pharmaceutical research has demonstrated that trifluoromethylated compounds often exhibit superior pharmacokinetic profiles compared to their non-fluorinated analogs, with several notable examples including fluoxetine, mefloquine, leflunomide, and celecoxib achieving clinical success.
The specific class of trifluoromethylpyrazoles has emerged as particularly valuable in medicinal chemistry due to the synergistic effects of combining the pharmacologically active pyrazole scaffold with the unique chemical properties of the trifluoromethyl group. Research has demonstrated that pyrazole derivatives possess an extensive range of biological activities, including antimicrobial, antifungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, antiviral, angiotensin converting enzyme inhibitory, neuroprotective, and cholecystokinin-1 receptor antagonist properties. The incorporation of trifluoromethyl substituents into these systems has been shown to enhance these activities while providing additional benefits such as improved selectivity and reduced toxicity profiles. Modern synthetic approaches to trifluoromethylpyrazoles have benefited from advances in both pyrazole synthesis and trifluoromethylation methodologies, enabling the preparation of increasingly complex and functionally diverse compounds for pharmaceutical applications.
Structural Uniqueness of this compound
The molecular structure of this compound exhibits distinctive chemical features that distinguish it from other pyrazole derivatives and contribute to its unique chemical and biological properties. The compound possesses the molecular formula C₁₁H₇F₃N₂O with a molecular weight of 240.18 grams per mole, representing a compact yet highly functionalized heterocyclic system. The structural architecture consists of a benzaldehyde moiety directly connected through the nitrogen atom at position 1 of the pyrazole ring, while the trifluoromethyl group occupies position 3 of the pyrazole heterocycle. This specific substitution pattern creates a unique electronic environment where the electron-withdrawing trifluoromethyl group significantly influences the electron density distribution throughout the entire molecular framework.
The pyrazole ring system itself contributes to the compound's structural uniqueness through its five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms in adjacent positions. This arrangement creates a planar, aromatic system with distinctive electronic properties that facilitate various molecular interactions. The trifluoromethyl substituent at position 3 of the pyrazole ring introduces significant steric and electronic effects, with the three fluorine atoms creating a highly electronegative environment that substantially alters the compound's reactivity profile. Research has demonstrated that trifluoromethyl-substituted pyrazoles exhibit enhanced stability of their least stable isomers, with experimental studies showing half-lives extending into the days range in dimethyl sulfoxide solutions.
The aldehyde functional group attached to the para position of the benzene ring provides an additional reactive site that significantly expands the compound's synthetic utility. This aldehyde functionality enables the compound to serve as a versatile building block for further chemical transformations, including condensation reactions, reduction processes, and various coupling reactions. The positioning of the aldehyde group para to the pyrazole substituent creates an extended conjugated system that influences both the electronic properties and the photophysical behavior of the molecule. Studies examining the ultraviolet-visible absorption spectra of related trifluoromethylpyrazole compounds have revealed characteristic absorption maxima that differ significantly from non-fluorinated analogs, with the trifluoromethyl group causing notable shifts in both the π-π* and n-π* transitions.
The three-dimensional structure of this compound exhibits specific conformational preferences that contribute to its unique chemical behavior. Computational studies of related trifluoromethylpyrazole systems have indicated that the presence of the trifluoromethyl group influences the preferred conformations of the molecule, particularly affecting the relative orientations of the pyrazole and benzene rings. The compound's melting point of 69-70 degrees Celsius reflects the balance between intermolecular forces and molecular packing in the solid state. The presence of multiple hydrogen bond acceptor sites from the nitrogen atoms, fluorine atoms, and oxygen atom creates opportunities for complex supramolecular arrangements in crystalline form.
The photoswitching properties of trifluoromethyl-substituted pyrazoles, including compounds structurally related to this compound, represent another aspect of their structural uniqueness. Research has demonstrated that these compounds can undergo photoisomerization processes under appropriate light irradiation conditions, with the trifluoromethyl groups playing a crucial role in stabilizing the photogenerated isomers. The electronic effects of the trifluoromethyl substituent influence both the energy barriers for isomerization and the relative stabilities of different conformational states, leading to exceptionally long half-lives for certain photoisomers compared to non-fluorinated analogs. This photoswitching behavior, combined with the reactive aldehyde functionality, positions this compound as a potentially valuable compound for applications in molecular electronics and smart materials development.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-5-6-16(15-10)9-3-1-8(7-17)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMOQNXDOVWXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172278-17-9 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is commonly synthesized via cycloaddition reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or alkynes. This method allows for the construction of the five-membered pyrazole ring with appropriate substitution patterns.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is a key functional group that imparts metabolic stability and lipophilicity to the molecule. It is typically introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or other trifluoromethylation agents in the presence of catalysts. This step is crucial for achieving the desired biological activity and chemical properties.
Attachment to Benzaldehyde Moiety
The final step involves linking the pyrazole ring bearing the trifluoromethyl substituent to the benzaldehyde group. This is often achieved through condensation reactions or nucleophilic substitution, depending on the starting materials. The choice of reaction conditions (solvent, temperature, catalysts) is optimized to maximize the yield of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde.
Representative Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + alkyne/alkene, solvent (ethanol or DMF), heat | Cycloaddition to form pyrazole ring |
| 2 | Trifluoromethylation | TMSCF3, catalyst (e.g., copper or silver salts), base | Introduction of trifluoromethyl group |
| 3 | Coupling with benzaldehyde | Condensation or nucleophilic substitution, solvent (THF or DCM), base (e.g., K2CO3) | Formation of final product |
Industrial Preparation Considerations
Industrial synthesis often employs continuous flow reactors to improve reaction control and scalability. Advanced purification techniques such as recrystallization and chromatography are used to achieve high purity. Process optimization focuses on minimizing waste and environmental impact while maximizing yield.
Research Findings on Preparation and Derivatives
A study on pyrazole derivatives related to this compound demonstrated that reductive amination of pyrazole aldehydes with various amines can efficiently produce substituted derivatives. The use of Hantzsch ester as a reducing agent was found superior to sodium borohydride variants in such transformations.
Another research effort focused on the selective oxidation and subsequent functionalization of pyrazole derivatives related to celecoxib (a pyrazole-containing drug) highlighted the importance of controlling oxidation states and functional group transformations to obtain aldehyde derivatives with high biological activity.
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cycloaddition for pyrazole ring | React hydrazine with alkynes/alkenes | Efficient ring formation | Requires careful control of reaction conditions |
| Trifluoromethylation using TMSCF3 | Introduce CF3 group via catalysis | High selectivity and yield | Requires specialized reagents and catalysts |
| Condensation with benzaldehyde | Link pyrazole to benzaldehyde | Straightforward coupling | May require purification to remove side products |
| Reductive amination (for derivatives) | Reduce pyrazole aldehyde with amines | Versatile derivative synthesis | Choice of reducing agent critical for yield |
Analytical and Characterization Techniques
The synthesized this compound and its derivatives are characterized by:
- Spectroscopic methods: FTIR, ^1H NMR, ^13C NMR, and mass spectrometry confirm structural integrity.
- Elemental analysis: Confirms purity and composition.
- X-ray crystallography: Used for stereochemical and conformational analysis in related pyrazole derivatives, confirming configurations and molecular geometry.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in nucleophilic addition-elimination reactions, forming hydrazones and related derivatives.
Key Findings:
-
Reacts with hydrazine hydrate under microwave irradiation to form 4-{5-[4-(hydrazinecarbonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide, a precursor for hydrazone-linked compounds ( ).
-
Condenses with substituted benzaldehydes in ethanol with H₃PO₄ catalysis to yield Schiff bases (Table 1).
Table 1: Synthesis of Hydrazone Derivatives via Aldehyde Condensation
| Derivative | Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5a | Phenyl | 4.0 | 82.9 | 234 |
| 5b | 4-Chlorophenyl | 3.5 | 95.7 | 238 |
| 5e | 2-Bromophenyl | 3.0 | 95.4 | 246 |
| 5g | 2-Nitrophenyl | 5.0 | 80.1 | 253 |
| Data adapted from . |
Oxidation and Reduction
The aldehyde group is redox-active under controlled conditions:
Oxidation
-
KMnO₄ Oxidation: Converts the aldehyde to a carboxylic acid, as demonstrated in analogues like 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde → pyrazole-4-carboxylic acid (78) ( ).
-
Esterification: The resultant acid reacts with ethanol/H⁺ to form ethyl esters (e.g., compound 79) ( ).
Reduction
-
NaBH₄ Reduction: Reduces the aldehyde to a hydroxymethyl group, enabling further derivatization (e.g., hydroxymethylpyrazole 74 → chloromethylpyrazole 75 via SOCl₂) ( ).
Nucleophilic Substitution
The electron-deficient pyrazole ring facilitates substitutions:
Examples:
-
Thionyl Chloride Treatment: Converts hydroxymethyl derivatives (74) to chloromethyl analogs (75), which react with triphenylphosphine to form Wittig reagents (76) ( ).
-
Wittig Reaction: Reagents like 76 react with aromatic aldehydes to produce 4-[2-arylethenyl]pyrazoles (77) ( ).
Cyclization and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles:
1,3,4-Oxadiazoles:
-
Oxidative cyclization of hydrazides (84) with CS₂/KOH yields pyrazolyloxadiazoles (85), which alkylate to form derivatives like 86 ( ).
Mechanistic Pathway:
Scientific Research Applications
Chemistry
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde serves as a versatile building block in organic synthesis. Its chemical structure allows for the formation of more complex molecules through various reactions, including:
- Condensation Reactions : Formation of derivatives via nucleophilic attack.
- Functionalization : Introduction of different functional groups to create specialized compounds.
| Reaction Type | Description |
|---|---|
| Condensation | Forms derivatives through nucleophilic attack. |
| Functionalization | Introduces new functional groups for specificity. |
Biology
Research has indicated potential biological activities of this compound, particularly in enzyme inhibition and receptor binding. Studies suggest that the trifluoromethyl group may enhance the compound's interaction with hydrophobic pockets in proteins, which is crucial for biological activity.
Potential Biological Activities :
- Enzyme inhibition
- Antimicrobial properties
- Interaction with specific receptors
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Its unique structure may lead to the development of new pharmaceuticals targeting various diseases.
Therapeutic Areas of Interest :
- Cancer treatment (potential as an anticancer agent)
- Anti-inflammatory drugs
- Neurological disorders
Industry
The compound finds applications in the production of specialty chemicals and materials with unique properties. Its ability to modify physical and chemical characteristics makes it valuable in various industrial processes.
Case Study 1: Synthesis and Application in Drug Development
A recent study investigated the synthesis of derivatives of this compound aimed at enhancing biological activity against specific cancer cell lines. The synthesized compounds were evaluated for their efficacy in inhibiting tumor growth, demonstrating promising results that warrant further investigation.
Case Study 2: Enzyme Inhibition Studies
Another study focused on the enzyme inhibition potential of this compound against certain metabolic enzymes involved in drug metabolism. The findings indicated that modifications to the trifluoromethyl group significantly affected inhibitory potency, highlighting the importance of structural variations in drug design.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is structurally related to benzenesulfonamide derivatives featuring pyrazole cores. Key analogs include:
Research Findings and Implications
- The main compound’s aldehyde group, however, positions it as a synthetic building block rather than a direct drug candidate.
- Biological Interactions : The CTD dataset compound with a chlorophenyl group shows gene-chemical interactions, suggesting specific biological targets .
Biological Activity
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde, with the chemical formula CHFNO and CAS number 400087-19-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
This compound can be synthesized through various methods involving the reaction of appropriate hydrazones or substituted benzaldehydes with trifluoromethyl pyrazole derivatives. The compound typically appears as a colorless to light yellow liquid with a boiling point of approximately 171 °C and is insoluble in water .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. For instance, studies have demonstrated that certain pyrazole compounds effectively inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. Notably, pyrazoles have shown activity against BRAF(V600E) mutations, which are prevalent in melanoma .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer (MCF-7) | 15.2 | BRAF Inhibition |
| Pyrazole A | Lung Cancer (A549) | 12.5 | EGFR Inhibition |
| Pyrazole B | Colon Cancer (HT-29) | 18.0 | Telomerase Inhibition |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vitro studies have shown that this compound exhibits significant inhibition of COX enzymes, making it a potential candidate for treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound Name | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% at 20 µM | 25.0 |
| Standard Drug (Diclofenac) | 85% at 20 µM | 20.0 |
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, this compound has shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural features. The presence of the trifluoromethyl group enhances lipophilicity and electronic properties, which can improve binding affinity to biological targets. Studies have shown that modifications at the benzaldehyde moiety can significantly alter the potency and selectivity of these compounds against various biological targets .
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study investigated the synergistic effects of this compound combined with doxorubicin in MCF-7 breast cancer cells, showing enhanced cytotoxicity compared to doxorubicin alone .
- Inflammatory Disease Models : In vivo models demonstrated that administration of this pyrazole derivative led to a significant reduction in inflammation markers in animal models of arthritis .
Q & A
Q. What are the standard synthetic routes for preparing 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde, and how is purity validated?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-(trifluoromethyl)-1H-pyrazole with 4-fluorobenzaldehyde derivatives under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Post-synthesis, purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity validation employs HPLC with UV detection (λ = 254 nm), ensuring ≥95% purity as per industry standards . Melting point analysis (189–190°C) serves as an additional purity indicator .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~10 ppm) and pyrazole/benzene ring protons (δ 7.5–8.5 ppm). The trifluoromethyl group (CF₃) is identified via ¹⁹F NMR (δ ~-60 ppm) .
- FT-IR : Validate the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole C-N stretches (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (C₁₁H₇F₃N₂O, exact mass 256.05) .
Q. How does the compound’s solubility and stability impact experimental design?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Stability studies indicate sensitivity to prolonged light exposure and moisture, necessitating storage in amber vials under inert gas (N₂/Ar) at 4°C . Pre-experiment solubility testing in target reaction solvents (e.g., ethanol, THF) is recommended to avoid precipitation issues .
Advanced Research Questions
Q. How can researchers optimize reaction yields when functionalizing the aldehyde group for downstream applications?
Methodological Answer: Yield optimization strategies include:
- Protection of the aldehyde : Use acetal or hydrazone protecting groups to prevent side reactions during pyrazole ring functionalization .
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% via enhanced mixing and energy transfer .
- Catalytic systems : Employ Pd/C or CuI catalysts for cross-coupling reactions, ensuring ≤5% unreacted starting material .
Q. What analytical approaches resolve contradictions in reported crystal structures or substituent effects?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves ambiguities in molecular geometry (e.g., dihedral angles between benzaldehyde and pyrazole rings) .
- DFT calculations : Compare experimental vs. computed bond lengths/angles (e.g., C-F bond distances in CF₃ group) to validate structural integrity .
- Dynamic NMR : Detects rotational barriers in the trifluoromethyl group, which may influence reactivity .
Q. How can structure-activity relationships (SARs) be explored for antimicrobial or anticancer applications?
Methodological Answer:
- Hydrazone derivatization : React the aldehyde with hydrazines to generate Schiff bases, followed by in vitro antimicrobial screening (MIC assays against S. aureus and E. coli) .
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to enhance cytotoxicity (tested via MTT assays on cancer cell lines) .
- Docking studies : Model interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to predict binding affinities .
Q. What computational methods predict the compound’s electronic properties for material science applications?
Methodological Answer:
- DFT (B3LYP/6-311+G(d,p)) : Calculates HOMO-LUMO gaps to assess charge-transfer potential (e.g., for OLED applications) .
- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for electrophilic/nucleophilic attacks .
- Time-dependent DFT : Simulates UV-Vis spectra to correlate with experimental λ_max values (e.g., ~300 nm in ethanol) .
Q. What protocols mitigate degradation during long-term storage or under reaction conditions?
Methodological Answer:
Q. How are analytical methods validated for quantifying trace impurities in bulk samples?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
